REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[NH2:13])=[CH:4][CH:3]=1.C1CCN2C(=NCCC2)CC1.[CH:25]([S:28](Cl)(=[O:30])=[O:29])([CH3:27])[CH3:26]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[NH:13][S:28]([CH:25]([CH3:27])[CH3:26])(=[O:30])=[O:29])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC=CC1N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
always <0° C.
|
Type
|
CUSTOM
|
Details
|
Remove the ice bath
|
Type
|
ADDITION
|
Details
|
Add satd
|
Type
|
EXTRACTION
|
Details
|
aq. NH4Cl (10 mL) and extract the solution with EtOAc (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the combined organic layers
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the crude residue by flash chromatography (Silica gel-Hexane /EtOAc 4:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC=CC1NS(=O)(=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |